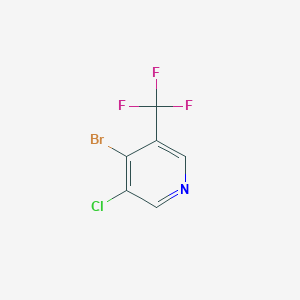4-Bromo-3-chloro-5-(trifluoromethyl)pyridine
CAS No.: 1211580-66-3
Cat. No.: VC5318576
Molecular Formula: C6H2BrClF3N
Molecular Weight: 260.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211580-66-3 |
|---|---|
| Molecular Formula | C6H2BrClF3N |
| Molecular Weight | 260.44 |
| IUPAC Name | 4-bromo-3-chloro-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6H2BrClF3N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |
| Standard InChI Key | DXFJNMMCCARDPJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C=N1)Cl)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound’s IUPAC name, 4-bromo-3-chloro-5-(trifluoromethyl)pyridine, reflects its substitution pattern on the pyridine ring. Key identifiers include:
The trifluoromethyl group at position 5 enhances electron-withdrawing effects, polarizing the pyridine ring and activating halogen atoms at positions 3 and 4 for subsequent reactions . X-ray crystallography of analogous compounds confirms that such substitution patterns induce planar geometry with slight distortions due to steric interactions between substituents .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-bromo-3-chloro-5-(trifluoromethyl)pyridine typically involves sequential halogenation and functionalization steps:
-
Trifluoromethylation: Introduction of the CF₃ group via radical trifluoromethylation or nucleophilic substitution on pre-halogenated pyridines.
-
Bromination and Chlorination: Directed ortho-metallation or electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) .
A reported pathway involves bromination of 3-chloro-5-(trifluoromethyl)pyridine using copper(II) bromide (CuBr₂) in acetonitrile under reflux, achieving moderate yields . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize polyhalogenation byproducts.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance scalability and purity. Advanced catalytic systems, such as palladium on carbon (Pd/C), facilitate selective halogen retention during downstream functionalization . Process analytics, including HPLC and GC-MS, ensure compliance with regulatory standards for intermediates used in pharmaceutical synthesis .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom at position 4 is highly reactive toward nucleophiles (e.g., amines, thiols) in SNAr (nucleophilic aromatic substitution) reactions. For example, treatment with sodium methoxide yields 4-methoxy derivatives, while reaction with aniline produces aryl-substituted pyridines . The chlorine at position 3 exhibits lower reactivity but can participate in Ullmann-type couplings under copper catalysis .
Cross-Coupling Reactions
The compound is a key substrate in palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form biaryl structures, integral to drug discovery (e.g., kinase inhibitors) .
-
Buchwald-Hartwig Amination: Forms C–N bonds with primary/secondary amines, enabling access to diverse heterocyclic scaffolds .
Functional Group Interconversion
The trifluoromethyl group resists hydrolysis but can undergo radical-mediated defluorination under harsh conditions (e.g., UV light, peroxides) .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s halogen atoms serve as handles for introducing pharmacophores. For instance:
-
Anticancer Agents: Derivatives inhibit tyrosine kinases by mimicking ATP-binding motifs .
-
Antiviral Compounds: Structural analogs show activity against RNA viruses via protease inhibition .
Agrochemical Development
Trifluoromethylpyridines are prevalent in herbicides and insecticides. The chlorine and bromine substituents enhance lipid solubility, improving foliar absorption and rainfastness .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability and gas adsorption properties .
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Reactivity Difference |
|---|---|---|
| 2-Bromo-5-(trifluoromethyl)pyridine | Br (C2), CF₃ (C5) | Higher C2 bromine reactivity in SNAr |
| 3-Bromo-5-chloropyridine | Br (C3), Cl (C5) | Lower steric hindrance at C3 |
| 4-Chloro-3-(trifluoromethyl)pyridine | Cl (C4), CF₃ (C3) | Reduced electrophilicity at C4 |
The 4-bromo-3-chloro-5-(trifluoromethyl)pyridine’s unique substitution enables regioselective functionalization unavailable in its isomers .
Research Gaps and Future Directions
Despite its utility, limited studies exist on:
-
Metabolic Pathways: ADME (absorption, distribution, metabolism, excretion) profiles in mammalian systems.
-
Green Synthesis: Development of solvent-free or catalytic methods to reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume